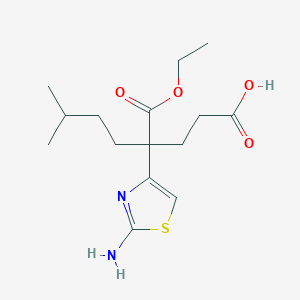
4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical research. The compound is commonly referred to as AMOT-130 and is synthesized using a specific method that involves several steps.
Mécanisme D'action
AMOT-130 inhibits the activity of acetyl-CoA carboxylase by binding to the biotin carboxylase domain of the enzyme. This binding prevents the enzyme from carrying out its function, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects:
The inhibition of acetyl-CoA carboxylase by AMOT-130 has various biochemical and physiological effects. The compound has been shown to decrease the production of lipids and triglycerides, leading to a decrease in body weight and improved insulin sensitivity. Additionally, AMOT-130 has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMOT-130 has several advantages for use in lab experiments. The compound is highly specific in its inhibition of acetyl-CoA carboxylase, which allows for precise control of the biochemical pathway being studied. Additionally, AMOT-130 has low toxicity, making it safe for use in cell culture and animal studies. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of AMOT-130 in scientific research. One potential application is in the treatment of metabolic disorders such as obesity and diabetes. Additionally, the compound may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the potential of AMOT-130 in these areas.
Méthodes De Synthèse
The synthesis of AMOT-130 involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with ethyl chloroformate, followed by the addition of 7-methylheptanoic acid. The reaction is then heated to form the final product, which is purified using various techniques.
Applications De Recherche Scientifique
AMOT-130 has been used extensively in scientific research due to its ability to inhibit the activity of enzymes that are involved in various biochemical pathways. The compound has been shown to be effective in inhibiting the activity of acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. This inhibition can lead to a decrease in the production of lipids and triglycerides, which are associated with various diseases such as obesity and diabetes.
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonyl-7-methyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-21-13(20)15(7-5-10(2)3,8-6-12(18)19)11-9-22-14(16)17-11/h9-10H,4-8H2,1-3H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWGYVHTJHKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)(CCC(=O)O)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
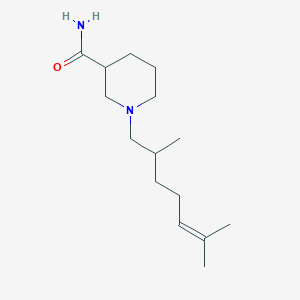
![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
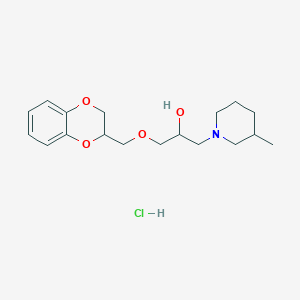
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)
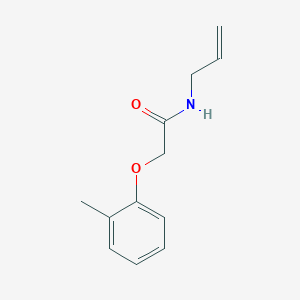
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)
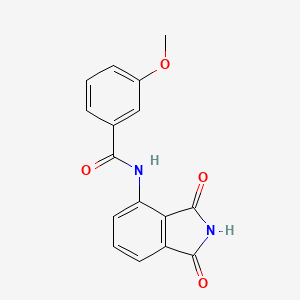
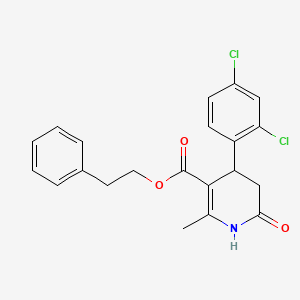
![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
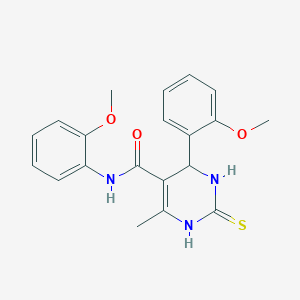
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)